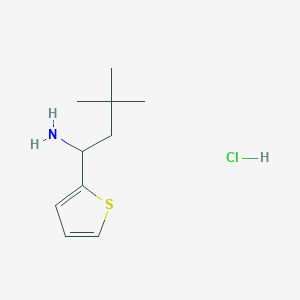

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS.ClH/c1-10(2,3)7-8(11)9-5-4-6-12-9;/h4-6,8H,7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIONOPQBGCZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Amination Route

A common approach, inspired by analogues in the literature, involves a multi-component condensation using:

- A thiophene-2-yl ketone derivative (e.g., 1-(thiophen-2-yl) ethanone)

- Formaldehyde or paraformaldehyde

- Amines or ammonium salts

This method produces intermediates which are subsequently converted into the target amine through reductive amination or other amination steps.

Example: Synthesis of related Mannich base derivatives via condensation of 1-(thiophen-2-yl) ethanone with formaldehyde and N,N-dimethylamine hydrochloride has been reported, demonstrating the feasibility of incorporating thiophene rings into amine backbones.

Dehydration and Hydrogenation of Substituted Aminoalcohols

An alternative method involves preparing substituted 1-amino-3-aryl-butane-3-ol compounds, which undergo:

- Step a: Dehydration in aqueous acidic solution (preferably aqueous hydrochloric acid) to form substituted alkenyl amines.

- Step b: Hydrogenation of the alkenyl amines to saturated amines.

This method is effective for compounds with chiral centers near the hydroxyl group and allows control over regioselectivity by adjusting acid concentration, temperature, and reaction time. Optimal conditions include 36% hydrochloric acid at 55 °C for 5 hours.

The hydrogenation is typically performed in ethanol with palladium on carbon catalyst, yielding diastereomeric mixtures favoring the desired isomer.

Direct Synthesis via Ketone, Formamide, and Ammonium Formate

A patented preparation method for related amine hydrochlorides involves:

- Reacting methyl isobutyl ketone (a structural analogue) with formamide and ammonium formate at elevated temperatures (120–170 °C) for 19–21 hours.

- Removing impurities to isolate an intermediate.

- Reacting the intermediate with concentrated hydrochloric acid under reflux for 7–9 hours to yield the amine hydrochloride salt.

This method is characterized by:

- Mild reaction conditions

- High efficiency and yield

- Simple operation

Additional purification steps include adsorption with activated carbon (gac), crystallization from ethyl acetate at low temperatures, and drying at elevated temperatures to achieve high purity (up to 99.5%).

Detailed Reaction Conditions and Yields

| Step | Reagents / Conditions | Temperature (°C) | Time | Notes / Outcome |

|---|---|---|---|---|

| 1 | Methyl isobutyl ketone + formamide + ammonium formate | 120–170 | 19–21 hours | Formation of intermediate (oil phase) |

| 2 | Cooling, water extraction to remove impurities | 35–45 | — | Intermediate isolation |

| 3 | Intermediate + concentrated HCl, reflux | ~100 (reflux) | 7–9 hours | Formation of amine hydrochloride salt |

| 4 | Adsorption with activated carbon (gac) | 70–80 | 30–40 minutes | Removal of residual impurities |

| 5 | Crystallization in ethyl acetate at 0 to 2 | 0 to 2 | 2.5–3.5 hours | Purification and crystallization |

| 6 | Drying of filter cake | 75–85 | — | Final product with purity >99% |

Representative Experimental Data

Example Preparation (Adapted from Patent CN104788320A):

- React 8.3 g methyl isobutyl ketone, 9 g formamide, and 9 g ammonium formate at 150 °C for 20 hours.

- Cool to 40 °C, add 20 mL water, separate oil phase (9 g intermediate).

- React intermediate with 20 mL concentrated HCl under reflux for 8 hours.

- Evaporate under reduced pressure, add water and 0.3 g activated carbon, heat at 70–80 °C for 30 min.

- Filter and concentrate filtrate to dryness.

- Crystallize from 50 mL ethyl acetate at 0 °C for 3 hours.

- Filter, wash with glacial acetic acid ethyl ester, dry at 80 °C to obtain 6.3 g product with 99.1% purity.

Notes on Reaction Optimization and Purification

- Acid Concentration: High acid concentration (up to 36% HCl) enhances regioselectivity and yield in dehydration steps.

- Temperature Control: Maintaining reaction temperatures within specified ranges (120–170 °C for initial condensation; ~100 °C reflux for hydrochloride formation) is critical for product quality.

- Purification: Use of activated carbon adsorption and low-temperature crystallization significantly improves product purity by removing organic and inorganic impurities.

- Yield: Typical isolated yields range between 60–75% after purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with formaldehyde and amines | Thiophene-2-yl ethanone, formaldehyde, amines | Mild to moderate temperatures | Direct incorporation of thiophene ring | May require additional reduction steps |

| Dehydration and hydrogenation | Aminoalcohol intermediates, aqueous HCl, Pd/C | 36% HCl, 55 °C, 5 h; hydrogenation in ethanol | Good regioselectivity, chiral control | Multi-step, requires hydrogenation setup |

| Ketone + formamide + ammonium formate route | Methyl isobutyl ketone, formamide, ammonium formate, HCl | 120–170 °C (19–21 h), reflux with HCl (7–9 h) | Simple operation, high purity product | Longer reaction times, requires purification |

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to the formation of dihydrothiophenes or secondary amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophenes, secondary amines.

Substitution: Alkylated or acylated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride has been studied for its pharmacological properties. Its structure suggests potential activity as a monoamine reuptake inhibitor, which can be beneficial in treating mood disorders such as depression and anxiety. The presence of the thiophene moiety may enhance its efficacy and selectivity for certain receptors.

Research Studies

Recent studies have focused on the compound's interaction with neurotransmitter systems. For instance:

- Neurotransmitter Modulation : Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially leading to antidepressant effects.

Synthetic Applications

In synthetic organic chemistry, 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride can serve as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in drug development.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant-like effects of structurally related compounds in animal models. The results suggested that modifications to the thiophene ring can significantly influence the pharmacodynamics of the compound, enhancing its potential as a therapeutic agent for mood disorders.

Case Study 2: Neuroprotective Effects

Another research article explored the neuroprotective effects of similar amines in neurodegenerative disease models. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a promising avenue for further investigation into their protective roles against diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : Thiophene derivatives exhibit stronger electron-withdrawing properties compared to phenyl analogs, influencing reactivity in cross-coupling reactions .

- Solubility : Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., 5-methylthiophene) may counteract this effect .

Biological Activity

Overview

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a synthetic compound with the molecular formula . It features a thiophene ring, which is a sulfur-containing heterocycle, and a dimethylbutylamine group. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

The biological activity of 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is primarily attributed to its ability to interact with various biological targets. The thiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds and ionic interactions with target sites. These interactions may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride exhibit diverse biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating conditions where enzyme overactivity is a concern.

- Receptor Modulation : Its structural similarity to known active molecules suggests potential as a modulator of neurotransmitter receptors, possibly impacting mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on Enzyme Inhibition :

- Neuropharmacological Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amines | Thiophene ring + Dimethylbutylamine group | Potential enzyme inhibition and receptor binding |

| 3-Methyl-1-(thiophen-2-yl)butan-1-amines | Similar thiophene structure | Neuropharmacological effects |

| 2-(Thiophen-2-yl)ethylamine | Simpler amine derivative | Limited activity; serves as a baseline comparison |

Synthesis and Industrial Relevance

The synthesis of 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amines typically involves:

- Formation of the Thiophene Ring : Utilizing methods like the Paal-Knorr synthesis.

- Nucleophilic Substitution : Introducing the dimethylbutylamine group through reactions with thiophene derivatives.

- Hydrochloride Formation : Converting the free amine to its hydrochloride salt enhances solubility and stability for biological applications .

The compound's unique structure makes it valuable in pharmaceutical development, particularly as a building block for more complex molecules.

Q & A

Basic Research Question

- NMR spectroscopy : and NMR (in DMSO-d) confirm proton environments and carbon backbone integrity. For example, methyl groups (δ ~1.0 ppm) and thiophene protons (δ ~7.0 ppm) are diagnostic .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

How can spectral data discrepancies between synthesis batches be resolved?

Advanced Research Question

Discrepancies often arise from:

- Solvent residues : Trace dioxane in the final product may shift NMR peaks. Use of deuterated solvents and thorough drying is critical .

- Polymorphism : X-ray crystallography can differentiate crystalline forms, as seen in similar thiophene derivatives .

- Impurity profiling : Compare HPLC retention times and MS/MS fragmentation to identify side products (e.g., unreacted amines or oxidized thiophenes) .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification bottlenecks : HPLC scalability is limited; switch to column chromatography or recrystallization for larger batches .

- Reaction exotherms : Controlled addition of HCl in dioxane prevents overheating during salt formation .

- Stability : Hydrochloride salts may hygroscopic; store under inert atmosphere (N) at -20°C .

What common impurities arise during synthesis, and how are they identified?

Basic Research Question

- Unreacted intermediates : Detectable via TLC or HPLC. For example, residual thiophene-2-carbaldehyde appears as a late-eluting peak in reverse-phase HPLC .

- Oxidation byproducts : Thiophene ring oxidation generates sulfoxides, identifiable by NMR upfield shifts (~δ 3.5 ppm) .

- Hydrolysis products : Hydrochloride salts may hydrolyze in aqueous conditions; monitor pH during storage .

How to design stability studies under varying conditions?

Advanced Research Question

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for similar amines) .

- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC. Thiophene derivatives often require light-protected storage .

- pH-dependent stability : Test solubility and degradation in buffers (pH 1–12) to simulate biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.